5-fluoro-3-methyl-N-(4-methylbenzyl)-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-3-methyl-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique benzofuran structure, which is known for its diverse biological and pharmacological activities .
Preparation Methods
The synthesis of 5-fluoro-3-methyl-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the benzofuran core.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine and methyl groups.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents depending on the desired transformation .
Scientific Research Applications
5-Fluoro-3-methyl-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological pathways and interactions.
Medicine: Its potential pharmacological activities are being explored for therapeutic applications.
Industry: The compound’s stability and reactivity make it useful in various industrial processes
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The benzofuran core is known to interact with various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds include other benzofuran derivatives, such as psoralen and 8-methoxypsoralen, which are used in the treatment of skin diseases . Compared to these compounds, 5-fluoro-3-methyl-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide offers unique structural features that may provide distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C23H19FN2O2 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
5-fluoro-3-methyl-N-[(4-methylphenyl)methyl]-N-pyridin-2-yl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H19FN2O2/c1-15-6-8-17(9-7-15)14-26(21-5-3-4-12-25-21)23(27)22-16(2)19-13-18(24)10-11-20(19)28-22/h3-13H,14H2,1-2H3 |
InChI Key |
OJOAPZQBOQLHHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=C(C4=C(O3)C=CC(=C4)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.